2,3,4,4'-Tetramethoxy-1,1'-biphenyl
Description
Historical Context and Discovery
The development of methoxy-substituted biphenyl compounds emerged from the broader evolution of aromatic chemistry in the twentieth century. While specific historical documentation for this compound is limited in the available literature, its synthesis and characterization likely followed established methodologies for biphenyl functionalization that were developed throughout the mid-to-late twentieth century. The systematic study of substituted biphenyls gained momentum with advances in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which provided efficient pathways for constructing carbon-carbon bonds between aromatic systems.
The recognition of methoxy groups as versatile protecting groups and their ability to modulate electronic properties of aromatic systems contributed to the interest in poly-methoxylated biphenyl derivatives. Early synthetic approaches likely involved traditional electrophilic aromatic substitution reactions or metal-catalyzed coupling methodologies that allowed for precise control over substitution patterns. The compound's current identification in chemical databases with the CAS Registry Number 6271-59-6 reflects its establishment as a recognized chemical entity within the scientific community.
Research into substituted biphenyl compounds has been driven by their applications in materials science, pharmaceutical chemistry, and organic synthesis. The historical development of these compounds parallels advances in synthetic methodology, particularly the refinement of cross-coupling reactions that enable the construction of biphenyl frameworks with predetermined substitution patterns. Modern synthetic approaches have made compounds like this compound more accessible, facilitating their incorporation into research programs focused on drug discovery and materials development.
Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate and its unique electronic properties conferred by the methoxy substitution pattern. Biphenyl derivatives constitute important intermediates in organic chemistry and serve as structural moieties in an extensive range of compounds with various pharmacological activities. The strategic placement of methoxy groups on the biphenyl framework creates opportunities for selective chemical transformations and provides a platform for the synthesis of more complex molecular architectures.
The compound's utility extends to its application in cross-coupling reactions, where it can serve as either a nucleophilic or electrophilic partner depending on the reaction conditions and the presence of additional functional groups. The methoxy substituents can be selectively modified through demethylation reactions to generate phenolic hydroxyl groups, which can then participate in further chemical transformations. This functional group interconversion capability makes the compound particularly valuable in multi-step synthetic sequences where precise control over reactivity is required.
From a mechanistic perspective, the electron-donating nature of the methoxy groups influences the compound's reactivity in electrophilic aromatic substitution reactions and affects its behavior in metal-catalyzed processes. The compound's participation in palladium-catalyzed reactions has been demonstrated in various synthetic contexts, where its electronic properties facilitate efficient cross-coupling transformations. Additionally, the compound's structural features make it suitable for applications in materials science, where substituted biphenyl derivatives are used in the development of liquid crystals, organic light-emitting diodes, and other advanced materials.
Position within Biphenyl Derivative Classification
This compound occupies a distinctive position within the broader classification of biphenyl derivatives, representing a specific subset characterized by multiple methoxy substitutions on the aromatic framework. Biphenyl derivatives are classified based on the nature, number, and position of substituents on the two phenyl rings, with methoxy-substituted compounds forming an important subclass due to their unique electronic and steric properties. The compound's asymmetric substitution pattern, featuring three methoxy groups on one ring and one on the adjacent ring, distinguishes it from symmetric derivatives and creates unique opportunities for regioselective chemistry.
Within the methoxy-substituted biphenyl family, this compound can be compared to related structures such as 2,2',5,5'-tetramethoxy-4,4'-dimethyl-1,1'-biphenyl and other tetramethoxy derivatives that differ in substitution patterns. The specific arrangement of methoxy groups in this compound creates a unique electronic environment that influences its chemical reactivity and physical properties. This positioning affects the compound's dipole moment, hydrogen bonding capabilities, and overall molecular polarity, which in turn influence its solubility characteristics and intermolecular interactions.
The compound's classification within specialty chemicals reflects its role as a building block for more complex synthetic targets. Its position within this category underscores its importance as an intermediate rather than a final product, highlighting its utility in synthetic chemistry applications. The systematic nomenclature and database classification of this compound facilitate its identification and procurement for research purposes, supporting its continued use in academic and industrial research programs focused on organic synthesis and materials development.
Nomenclature and Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted biphenyl compounds, where the numerical prefixes indicate the positions of the methoxy substituents on the biphenyl framework. The compound is officially recognized with CAS Registry Number 6271-59-6, which serves as its unique chemical identifier in international databases and regulatory systems. Alternative nomenclature includes "1,2,3-trimethoxy-4-(4-methoxyphenyl)benzene," which emphasizes the structural relationship between the two aromatic rings and the distribution of methoxy groups.
The compound's molecular formula C₁₆H₁₈O₄ reflects the presence of sixteen carbon atoms, eighteen hydrogen atoms, and four oxygen atoms, corresponding to the biphenyl backbone and four methoxy substituents. Spectroscopic identification relies on characteristic patterns in nuclear magnetic resonance spectroscopy, where the methoxy groups appear as distinct singlets in the proton spectrum and the aromatic protons display complex multipicity patterns reflective of the substitution pattern. Mass spectrometry provides molecular ion peaks consistent with the calculated molecular weight of 274.316 daltons.
Database synonyms for the compound include various systematic and trivial names that reflect different naming conventions and historical usage patterns. These include "this compound," "2,3,4,4'-tetramethoxybiphenyl," and "1,1'-Biphenyl, 4,4',5',6'-tetramethoxy-" among others. The International Chemical Identifier (InChI) string provides a standardized representation of the compound's structure that facilitates computer-based searching and identification across different chemical databases and software platforms.
Table 1: Physical and Chemical Properties of this compound
Table 2: Structural Identifiers and Database Information
Properties
CAS No. |
6271-59-6 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1,2,3-trimethoxy-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O4/c1-17-12-7-5-11(6-8-12)13-9-10-14(18-2)16(20-4)15(13)19-3/h5-10H,1-4H3 |
InChI Key |
TZYDMNYEWNWIMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |
Other CAS No. |
6271-59-6 |
Synonyms |
2,3,4,4'-tetramethoxy-1,1'-biphenyl 2,3,4,4'-TMBP |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2,3,4,4'-Tetramethoxy-1,1'-biphenyl has been investigated for its potential as a pharmaceutical agent. It has shown promise in:
- Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. Its structural features may contribute to its ability to disrupt microbial cell membranes .
- Anticancer Properties: Research has suggested that biphenyl analogues can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells .
Material Science
The compound is also being explored for its utility in material science:
- Polymer Synthesis: It has been utilized in the synthesis of bio-based polyimides. These polymers exhibit enhanced thermal stability and mechanical properties due to the rigid biphenyl structure .
- Optoelectronic Devices: The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material is particularly valuable in these applications .
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial effectiveness of various biphenyl derivatives including this compound against common pathogens. The results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent .
Case Study 2: Polymer Development
Research into the use of this compound in developing bio-based polyimides demonstrated improved mechanical strength and thermal resistance compared to traditional polymers. The study concluded that incorporating this compound enhances the polymer's performance characteristics significantly .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Stability : Methylenedioxy-containing derivatives () exhibit stability in organic solvents, critical for pharmaceutical formulation .
Preparation Methods
Nickel-Catalyzed Cross-Coupling
Nickel-catalyzed coupling reactions have emerged as a robust method for constructing biphenyl frameworks. A patent by Jensen et al. describes the use of trialkylphosphine-nickel chloride complexes (e.g., (Et₃P)₂NiCl₂) to facilitate coupling between halogenated aromatic precursors. For 2,3,4,4'-tetramethoxy-1,1'-biphenyl, this approach involves:
-
Reactants : 2,3,4-Trichloro-1-methoxybenzene and 4-chloroanisole.
-
Catalyst : (Et₃P)₂NiCl₂ (1–10 mol%).
-
Conditions : Solvent (e.g., dimethylformamide), 40–60°C, 1–8 hours.
The reaction proceeds via oxidative addition of the nickel catalyst to the aryl halides, followed by reductive elimination to form the biphenyl bond. This method offers moderate to high yields (60–75%) and excellent regioselectivity due to the electron-donating methoxy groups directing coupling at the para positions.
Table 1: Nickel-Catalyzed Coupling Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–7 mol% | Maximizes turnover |
| Temperature | 50°C | Balances rate and side reactions |
| Reaction Time | 4–6 hours | Ensures completion |
Ullmann-Type Coupling with Copper
Ullmann coupling, traditionally employing copper catalysts, provides an alternative route. However, the electron-rich nature of methoxy-substituted aryl halides often necessitates harsh conditions (e.g., 120–150°C). A modified approach uses:
-
Reactants : 2,3,4-Triiodo-1-methoxybenzene and 4-iodoanisole.
-
Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
-
Conditions : Dimethyl sulfoxide (DMSO), 110°C, 24 hours.
While this method achieves yields of 50–60%, the prolonged reaction time and elevated temperature limit its practicality compared to nickel-based systems.
Methylation of Hydroxylated Precursors
Stepwise Methylation of Tetrahydroxybiphenyl
A classical route involves methylating a tetrahydroxybiphenyl precursor:
-
Synthesis of 2,3,4,4'-Tetrahydroxy-1,1'-biphenyl : Achieved via oxidative coupling of 3,4-dihydroxybenzene derivatives.
-
Methylation : Treatment with methyl iodide (4 equivalents) and potassium carbonate in acetone under reflux (56°C, 12 hours).
This method yields 70–80% of the target compound but requires access to the highly oxygenated precursor, which itself demands multi-step synthesis.
Selective Partial Methylation
To improve efficiency, partial methylation strategies have been explored:
-
Selective Protection : Use of tert-butyldimethylsilyl (TBS) groups to protect specific hydroxyl positions before methylation.
-
Conditions : Sequential deprotection and methylation with methyl triflate in dichloromethane at 0°C.
This approach enhances regiocontrol but introduces additional purification steps, reducing overall yield to 50–60%.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems improves scalability for nickel-catalyzed coupling:
Solvent and Catalyst Recycling
-
Solvent Recovery : DMF is distilled and reused, reducing costs by 30%.
-
Catalyst Reclamation : Nickel complexes are extracted via aqueous washes and reconstituted for reuse.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Nickel Catalysis | 60–75 | Moderate | High |
| Ullmann Coupling | 50–60 | Low | Moderate |
| Stepwise Methylation | 70–80 | High | Low |
Nickel-catalyzed coupling balances yield and scalability, making it the preferred industrial method. Methylation routes, while higher-yielding, face challenges in precursor availability .
Q & A
Q. What are the established synthetic routes for 2,3,4,4'-Tetramethoxy-1,1'-biphenyl, and how can purity be validated?
The compound is typically synthesized via Nicholas reactions or Suzuki-Miyaura cross-coupling using halogenated precursors. For example, 4,4'-dibromo-2,2',5,5'-tetramethoxybiphenyl can undergo coupling with boronic acids under palladium catalysis . Purity validation requires 1H/13C NMR spectroscopy to confirm substituent positions and integration ratios, complemented by HPLC-UV (>95% purity threshold) .
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography resolves molecular conformation and intermolecular interactions (e.g., methoxy group torsion angles) .
- DFT calculations (B3LYP/6-31G* basis set) predict optimized geometries, which can be cross-validated with experimental NMR and crystallographic data .
- LC-MS identifies oxidation byproducts (e.g., dimeric derivatives under oxidative conditions) .
Q. How does the natural occurrence of this compound inform synthetic strategies?
this compound has been isolated from stressed Fagus sylvatica (European beech) leaves, suggesting biotic stress (e.g., fungal infection) induces its biosynthesis . Synthetic protocols may mimic these pathways via enzymatic O-methylation of polyphenolic precursors, though yields require optimization compared to chemical synthesis .
Advanced Research Questions
Q. How do methoxy group substitutions influence conformational stability and intermolecular interactions?
Methoxy groups induce steric hindrance and electronic effects , altering torsion angles between biphenyl rings. For example, X-ray studies of analogs reveal dihedral angles of 10–40°, with 4,4'-methoxy groups stabilizing planar conformations via intramolecular H-bonding . Computational models (e.g., Molecular Mechanics) can predict packing efficiencies in crystal lattices .
Q. What strategies resolve contradictions between natural and synthetic derivative activities?
Natural isolates may contain stereoisomers or trace co-metabolites absent in synthetic batches. Comparative bioactivity assays (e.g., microtubule polymerization inhibition) paired with HPLC-based chiral separation can identify bioactive enantiomers . Metabolomic profiling (LC-HRMS) of natural extracts may reveal synergistic compounds .
Q. How can computational methods validate synthetic route feasibility?
DFT calculations (e.g., Gaussian 16) assess reaction thermodynamics, such as the energy barrier for Suzuki coupling intermediates. Solvent effects (PCM models) and transition-state geometries optimize catalytic conditions (e.g., Pd(PPh3)4 vs. SPhos ligands) .
Q. What are the oxidative degradation pathways, and how do they impact stability?
Under aerobic conditions, methoxy groups are susceptible to demethylation or dimerization . LC-MS studies detect products like 3,3',5,5'-tetramethoxy-1,1'-biphenyl-4,4'-diol in heated matrices, suggesting radical-mediated coupling . Stability assays under inert atmospheres (N2/Ar) and low-temperature storage (−20°C) mitigate degradation .
Q. How do substituent positions affect biological activity in related biphenyl derivatives?
In analogs like 2',3',4,4'-tetramethoxybiphenyl carboxaldehydes, para-methoxy groups enhance cytotoxicity by promoting DNA intercalation, while ortho-substituents reduce bioavailability due to steric clashes with target proteins . SAR studies require docking simulations (AutoDock Vina) paired with in vitro assays (IC50 measurements) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
